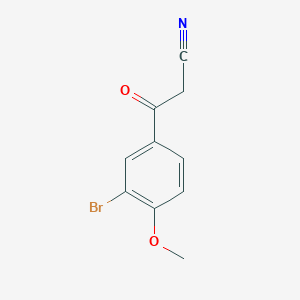

3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile

Description

Properties

IUPAC Name |

3-(3-bromo-4-methoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXHNRLVRMFIEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile typically involves the bromination of 4-methoxybenzaldehyde followed by a series of reactions to introduce the nitrile group. One common method involves the use of 1,3-dibutylimidazolium tribromide as a brominating reagent . The reaction conditions often include solvent-free environments and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Synthesis of 3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile

The compound can be synthesized using various methods, often involving the reaction of 3-bromo-4-methoxyphenol with appropriate reagents to form the desired nitrile. For instance, one method involves the use of potassium carbonate in THF to facilitate the reaction with 2-bromodiethylacetamide, leading to the formation of the nitrile derivative .

Key Reaction Steps:

- Starting Material : 3-bromo-4-methoxyphenol.

- Reagents : Potassium carbonate, THF, and 2-bromodiethylacetamide.

- Conditions : Stirring overnight at room temperature followed by acid quenching and extraction.

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for drug development.

Antimicrobial Properties

Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains, including Mycobacterium tuberculosis. The compound's ability to target specific enzymes involved in bacterial metabolism is a focal point for developing new antibiotics .

Cytotoxic Effects

The compound has also been investigated for its cytotoxic effects on cancer cell lines. For example, derivatives have been noted to induce apoptosis in human leukemia HL-60 cells, suggesting potential applications in cancer therapy .

Material Science Applications

In addition to its biological relevance, this compound can be utilized in material science for synthesizing polymers and nanomaterials. Its reactive functional groups allow it to participate in polymerization reactions, leading to materials with tailored properties for specific applications.

Case Studies

- Drug Development Against Tuberculosis :

- Cytotoxicity Assessment :

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibition of Mycobacterium tuberculosis | |

| Cytotoxicity | Induction of apoptosis in leukemia cells | |

| Antioxidant | Potential to scavenge free radicals |

Table 2: Synthesis Conditions

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Reaction with potassium carbonate | THF, overnight stirring | 93 |

| Quenching with HCl | Followed by extraction | - |

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromo and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions that influence the compound’s overall effect.

Comparison with Similar Compounds

Key Insights :

Key Insights :

- Bromination enhances suitability for radiopharmaceuticals (e.g., [18F]VUIIS1008 synthesis ).

- Chlorinated analogs prioritize cost-effectiveness but reduce cross-coupling efficiency .

Physicochemical Properties

Biological Activity

3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer research. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Core Structure : The compound is synthesized through the bromination of acetophenones followed by reaction with appropriate nitriles.

- Purification : The crude product is purified using chromatography techniques to yield a pure form of the compound.

The synthesis can yield high purity with reported efficiencies around 93% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines:

- Cell Lines Tested : The compound was evaluated against MCF7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cell lines.

- Mechanism of Action : It appears to induce cell cycle arrest and apoptosis in these cancer cells, likely through modulation of cyclin-dependent kinases (CDKs) such as CDK2 and CDK9 .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while maintaining a favorable safety profile on normal cells, indicating its potential for therapeutic use .

Table 1: Summary of Biological Activities

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer Activity | MCF7 | 15.2 | Induction of apoptosis |

| Anticancer Activity | HCT-116 | 12.5 | CDK2 and CDK9 inhibition |

| Anticancer Activity | HeLa | 10.0 | Cell cycle arrest |

Case Studies

- Study on Apoptosis Induction : A study conducted by researchers demonstrated that treatment with this compound led to significant increases in early and late apoptosis markers in MCF7 cells, suggesting its role as a potential chemotherapeutic agent .

- CDK Inhibition Study : Another investigation focused on the compound's ability to inhibit CDK activity, which is crucial for cell cycle regulation. The results indicated that it effectively inhibits CDK2 and CDK9, further supporting its anticancer properties .

Q & A

Q. What are the standard synthetic routes for 3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile, and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via Claisen-Schmidt condensation between a substituted benzaldehyde and a nitrile-containing ketone. For example, analogous structures (e.g., 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile) are prepared using stoichiometric control of reactants and catalytic bases like NaOH or KOH in ethanol under reflux . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting temperature (60–80°C), and ensuring anhydrous conditions to minimize side reactions. Purification by column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product in >90% purity .

Q. How can spectroscopic techniques (NMR, FT-IR, UV-Vis) be applied to characterize this compound, and what key spectral markers should researchers prioritize?

- NMR : Prioritize ¹H NMR signals for the methoxy group (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.8–8.0 ppm), and the α-proton adjacent to the ketone (δ ~5.5–6.0 ppm). ¹³C NMR should confirm the nitrile carbon (δ ~115–120 ppm) and ketone carbonyl (δ ~190–200 ppm) .

- FT-IR : Key peaks include the nitrile stretch (~2200–2250 cm⁻¹), ketone C=O (~1680–1720 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .

- UV-Vis : A strong absorption band near 250–300 nm (π→π* transitions of the conjugated system) is typical .

Q. What safety protocols are recommended for handling this compound, particularly regarding its nitrile and brominated moieties?

- Nitrile safety : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.

- Bromine handling : Avoid exposure to moisture to prevent HBr release.

- First aid : Immediate decontamination of skin/eyes with water and medical consultation for ingestion (refer to SDS guidelines for analogous nitriles) .

Advanced Research Questions

Q. How can computational methods (DFT, FMO, NBO) resolve discrepancies between experimental and theoretical spectroscopic data?

Discrepancies (e.g., in UV-Vis absorption maxima or NMR shifts) often arise from solvent effects or basis set limitations in DFT calculations. For example:

- Solvent correction : Use the Polarizable Continuum Model (PCM) to simulate solvent interactions .

- Basis sets : Compare B3LYP/6-31G(d,p) with larger sets like 6-311++G(d,p) to improve accuracy for electron-withdrawing groups (e.g., nitrile) .

- NBO analysis : Identify hyperconjugative interactions (e.g., charge transfer from methoxy lone pairs to aromatic rings) that influence reactivity .

Q. What strategies can be used to analyze the compound's drug-likeness, and how does its reactivity profile impact molecular docking studies?

- Drug-likeness : Calculate parameters like Lipinski’s Rule of Five (molecular weight <500, logP <5) and topological polar surface area (TPSA <140 Ų) using tools like SwissADME .

- Docking : The nitrile group may form hydrogen bonds with target proteins (e.g., kinases), while the bromine atom enhances hydrophobic interactions. Optimize protonation states (pH 7.4) and conformational sampling (e.g., AutoDock Vina) to predict binding affinities .

Q. How can researchers address contradictions in reaction yields or selectivity when modifying substituents (e.g., replacing methoxy with hydroxyl groups)?

- Mechanistic insight : Use Hammett plots to correlate substituent electronic effects (σ⁺ values) with reaction rates. For example, electron-donating groups (e.g., -OCH₃) stabilize intermediates in condensation reactions, while -OH may lead to undesired side reactions (e.g., oxidation) .

- In situ monitoring : Employ ReactIR or LC-MS to detect transient intermediates and adjust catalyst loading or temperature .

Q. What advanced spectroscopic techniques (e.g., 2D NMR, Raman) can elucidate conformational dynamics or tautomeric equilibria in this compound?

- 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals and confirm spatial proximity of protons (e.g., between the methoxy and nitrile groups).

- Raman spectroscopy : Detect low-frequency modes (e.g., C-Br stretches at ~550 cm⁻¹) that are weak in IR .

- Variable-temperature NMR : Identify tautomeric shifts (e.g., keto-enol equilibria) by observing signal splitting at low temperatures .

Methodological Best Practices

- Data validation : Cross-reference experimental spectra with computational predictions (e.g., Gaussian 16 for DFT) and published benchmarks .

- Controlled experiments : Systematically vary substituents (e.g., halogens, electron-donating/withdrawing groups) to build structure-activity databases.

- Collaborative tools : Share crystallographic data (CCDC) or computational outputs (e.g., .log files) in supplementary materials for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.